Diamidafos

Catalog No.
S589643
CAS No.
1754-58-1
M.F
C8H13N2O2P
M. Wt
200.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diamidafos

CAS Number

1754-58-1

Product Name

Diamidafos

IUPAC Name

N-[methylamino(phenoxy)phosphoryl]methanamine

Molecular Formula

C8H13N2O2P

Molecular Weight

200.17 g/mol

InChI

InChI=1S/C8H13N2O2P/c1-9-13(11,10-2)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,9,10,11)

InChI Key

ZKIBFASDNPOJFP-UHFFFAOYSA-N

SMILES

CNP(=O)(NC)OC1=CC=CC=C1

solubility

IN WATER 4%; SOL IN ACETONE, CHLOROFORM, METHANOL, METHYLENE CHLORIDE
INSOL IN NON-POLAR SOLVENTS
Water solubility ca. 30 g/L
Water solubility = 50,000 mg/L

Synonyms

diamidafos, diamidfos, phenyl N,N'-dimethylphosphorodiamidate

Canonical SMILES

CNP(=O)(NC)OC1=CC=CC=C1

Diamidafos, chemically known as phenyl N,N'-dimethylphosphorodiamidate, is a phosphorodiamidate compound with the molecular formula C8H13N2O2PC_8H_{13}N_2O_2P and a Chemical Identifier (CID) of 15643. This compound is recognized for its unique structure, which includes a phosphorus atom bonded to two nitrogen atoms and an oxygen atom, making it significant in various chemical and biological contexts. Diamidafos has garnered attention for its potential applications in agriculture and medicine, particularly as an insecticide and anticancer agent .

, primarily hydrolysis and oxidative degradation. The hydrolysis of diamidafos in dilute aqueous solutions is a critical reaction that affects its stability and efficacy. Studies indicate that it decomposes into less toxic products when exposed to water, which is essential for evaluating its environmental impact . Additionally, the compound can participate in reactions with various nucleophiles due to its electrophilic phosphorus center, leading to the formation of different phosphoramide derivatives .

Diamidafos exhibits notable biological activity, particularly as an anticancer agent. It functions as a protein kinase inhibitor, disrupting crucial signaling pathways involved in tumor growth and proliferation. This mechanism makes it a candidate for cancer therapies, especially in traditional Chinese medicine where it has been utilized for treating tumors . Furthermore, diamidafos has demonstrated insecticidal properties, making it effective against various agricultural pests .

The synthesis of diamidafos typically involves the reaction of dimethylamine with phenyl phosphorodichloridate. The general synthetic route can be summarized as follows:

  • Preparation of Phenyl Phosphorodichloridate: This is achieved by reacting phenol with phosphorus oxychloride.
  • Reaction with Dimethylamine: The prepared dichloride is then treated with dimethylamine under controlled conditions to yield diamidafos.

This method allows for the efficient production of diamidafos while maintaining high purity levels .

Diamidafos has diverse applications across various fields:

  • Agriculture: As an insecticide, it is employed to control pest populations effectively.
  • Medicine: Its role as a protein kinase inhibitor positions it as a potential therapeutic agent in cancer treatment.
  • Research: It serves as a model compound for studying phosphoramide chemistry and its biological effects.

These applications highlight diamidafos's versatility and importance in both industrial and research settings .

Research on the interactions of diamidafos with biological systems has shown that it can affect cellular signaling pathways by inhibiting specific kinases involved in cancer progression. Interaction studies indicate that diamidafos may alter enzyme activities and gene expression profiles, contributing to its anticancer effects. Additionally, its interactions with environmental components are crucial for understanding its degradation pathways and ecological impact .

Several compounds share structural or functional similarities with diamidafos. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
MalathionOrganophosphateInsecticideRapidly metabolized by insects
ChlorpyrifosOrganophosphateInsecticideNeurotoxic effects on pests
ImatinibProtein kinase inhibitorAnticancerSpecifically targets BCR-ABL fusion
SunitinibProtein kinase inhibitorAnticancerMulti-targeted action

Diamidafos stands out due to its dual functionality as both an insecticide and a potential anticancer agent, which is less common among similar compounds. Its unique phosphorodiamidate structure contributes to its distinct reactivity and biological roles .

This comprehensive overview of diamidafos underscores its significance in chemical research and practical applications, highlighting both its potential benefits and environmental considerations.

Color/Form

WHITE CRYSTALLINE SOLID
Colorless solid

XLogP3

0.8

Odor

ODORLESS

Melting Point

102.0 °C
101-103 °C

UNII

8NX8P1GOF9

Vapor Pressure

VERY LOW

Other CAS

1754-58-1

Wikipedia

Diamidafos

Methods of Manufacturing

Prepared by phosphorylating phenol with phosphorus oxychloride, followed by reaction with methylamine.

General Manufacturing Information

PRODUCT DISCONTINUED BY THE DOW CHEMICAL CO.

Dates

Last modified: 04-14-2024

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